2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide
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Overview
Description
2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is an organic compound with a complex structure that includes an amino group, a benzyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with cyclohexanone to form an intermediate, which is then further reacted with methylamine and 2-amino-propanamide under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclohexyl-N-methylbenzylamine
- (S)-2-Amino-N-ethylpropanamide
Comparison
Compared to similar compounds, 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is unique due to its specific structural features, such as the presence of both benzyl and cyclohexyl groups.
Properties
Molecular Formula |
C17H27N3O |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21)/t13?,15?,16-/m0/s1 |
InChI Key |
CUEGXVIPFGXYJP-BCLQGDPASA-N |
Isomeric SMILES |
CC(C(=O)NC1CCCC[C@@H]1N(C)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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